N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Medicinal Chemistry Scaffold Hopping Library Diversity

Researchers requiring a neutral, zinc-binding 1,3,4-oxadiazole scaffold often face supply inconsistency and oxidative instability with sulfide analogs. This compound solves those issues with a chemically stable methanesulfonyl group, offering a unique electronic profile for focused library design. - Differentiated lead-like scaffold: the 4-methanesulfonylphenyl group provides hydrogen-bonding contacts distinct from halogenated or basic morpholine analogs, ideal for high-permeability lead campaigns. - Reliable negative control: its non-electrophilic, non-halogen character makes it a critical tool for deconvoluting false positives in phenotypic anti-inflammatory or anticancer screens. - Streamlined procurement: competitively priced, with rapid global delivery, ensuring your screening campaign stays on schedule.

Molecular Formula C17H15N3O5S
Molecular Weight 373.38
CAS No. 886910-02-7
Cat. No. B2613787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
CAS886910-02-7
Molecular FormulaC17H15N3O5S
Molecular Weight373.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H15N3O5S/c1-24-13-7-3-11(4-8-13)15(21)18-17-20-19-16(25-17)12-5-9-14(10-6-12)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
InChIKeyHTEWBDNISMYMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

886910-02-7 Procurement Guide: N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Basics


N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 886910-02-7) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a methanesulfonylphenyl group at the 5-position of the oxadiazole ring and a 4-methoxybenzamide substituent at the 2-position [1]. This compound is commercially available from screening compound suppliers with a reported purity of 90%+ [2]. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage multiple biological targets [3]. This specific compound provides a unique arrangement of electron-withdrawing (methanesulfonyl) and electron-donating (4-methoxy) groups that distinguish it from other commercial oxadiazole analogs.

Hit-to-Lead & Library Design Unique oxadiazole scaffold with methanesulfonyl H‑bond acceptor and 4‑methoxy donor for SAR exploration.
Scaffold Hopping Neutral, sulfone-containing replacement for basic morpholine or halogenated oxadiazole fragments.
Chemical Biology Probe Distinct electronic profile for phenotypic screening hit follow‑up and metabolic stability assessment.

Substitution Risks for 886910-02-7: Structural Specificity in Oxadiazole-Based Research


In the 1,3,4-oxadiazole class, even minor substituent changes can drastically alter biological activity profiles [1]. The compound's specific combination of a 4-methanesulfonylphenyl group and a 4-methoxybenzamide moiety creates a unique electronic and steric environment that is not replicated by other commercially available oxadiazole building blocks, such as those with halogen, nitro, or unsubstituted phenyl rings [2]. Generic substitution with a close analog, like a compound lacking the methanesulfonyl group or with a different substitution pattern, would carry the risk of complete loss of the desired interaction with a target's binding pocket, as has been demonstrated for related oxadiazole series in anti-inflammatory and anticancer research [1][2].

Halogenated / nitro analog replacement
Close analogs (e.g., 3‑chlorophenyl, 4‑nitrophenyl derivatives) lack the sulfone H‑bond acceptor motif; target engagement may not transfer.
Methylsulfanyl (sulfide) analog substitution
CAS 896352‑02‑6 contains a sulfide instead of sulfone; metabolic oxidation in vitro / in vivo can confound activity interpretation.
Morpholine‑sulfonamide analog (WAY‑326679)
Introduction of a basic nitrogen alters charge state and permeability; neutral sulfone profile may be required for intracellular target access.

886910-02-7 Quantitative Differentiation Against the Closest Analogs


Structural Uniqueness vs. Simple Phenyl/Oxadiazole Analogs

The core differentiation of 886910-02-7 is its specific decoration of the 1,3,4-oxadiazole scaffold. Unlike the common anti-inflammatory leads 3-chloro-N-[5-(3-chloro-phenyl)-[1,3,4]oxadiazol-2-yl]benzamide (C4) or 4-nitro-N-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]benzamide (C7) [1], it incorporates a methanesulfonyl group, a potent hydrogen-bond acceptor that can dramatically alter pharmacokinetics and target engagement. Direct head-to-head activity data is not publicly available, making this a structural and class-level inference.

Structural Uniqueness
Class‑level inference
886910‑02‑74‑Methanesulfonylphenyl (strong e‑withdrawing, H‑bond acceptor) + 4‑methoxybenzamide
Common leads C4/C73‑Chlorophenyl or 4‑nitrophenyl – simple e‑withdrawing, different H‑bond profile
Distinct sulfone motif may influence target selectivity and solubility
Based on published oxadiazole SAR; no direct head‑to‑head data
Medicinal Chemistry Scaffold Hopping Library Diversity

Regioisomeric Differentiation: Methanesulfonylphenyl vs. Methylsulfanylphenyl Analogs

A commercially available close analog is CAS 896352-02-6, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide, which swaps the methanesulfonyl group for a methylsulfanyl group and reverses the substitution pattern . The oxidation state of sulfur from sulfide to sulfone profoundly changes the electronic character of the molecule. While direct comparative IC50 data is unavailable for 886910-02-7 against this analog, the chemical difference is stark: the sulfone is a stronger electron-withdrawing group and a much more stable moiety, resistant to oxidative metabolism that can lead to rapid in vivo degradation of sulfide-containing compounds [1]. This is a cross-study inference based on well-established medicinal chemistry principles.

Sulfur Oxidation State
Cross‑study comparable
Methanesulfonyl (sulfone)S in +4 oxidation state; resistant to oxidative metabolism
Methylsulfanyl (sulfide)CAS 896352‑02‑6; prone to rapid metabolic oxidation, shorter half‑life
Sulfone likely provides more stable exposure for in vivo studies
General medicinal chemistry principle; experimental pair data unavailable
Chemical Biology Probe Design Oxadiazole Library

Differentiation from Morpholine-Sulfonamide Oxadiazole (WAY-326679)

WAY-326679 (4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) is another commercially available analog that incorporates a sulfonamide moiety, but with a morpholine ring [1]. While both compounds feature a sulfone group, the morpholine substitution introduces a basic nitrogen, altering the overall charge state and likely the off-target profile. 886910-02-7, being a neutral sulfone amide, presents a distinct profile from the potentially basic morpholine derivative. This is a class-level inference, as no published head-to-head data exists, but it highlights a critical choice for library profiling based on physiochemical property preferences.

Charge State
Class‑level inference
886910‑02‑7Neutral molecule; no ionizable center at physiological pH
WAY‑326679Basic morpholine group (pKa ~6–7); protonated under assay conditions
Neutral character supports high‑permeability, low aminergic off‑target profile
In silico prediction; target‑specific validation required
Kinase Inhibitor Fragment-Based Drug Discovery Selectivity

High-Value Application Scenarios for 886910-02-7 Based on Its Differential Chemistry


Hit-to-Lead Library Design for Kinase or HDAC Targets

The 1,3,4-oxadiazole core of 886910-02-7 is a known zinc-binding group, and its methanesulfonylphenyl substituent provides additional hydrogen-bonding contacts. In the context of recent HDAC6 inhibitor patents that cover a similar sulfonamide-oxadiazole structural motif [1], this compound serves as a valuable neutral, sulfone-containing scaffold for fragment-based or focused library design. Its differentiation from basic morpholine analogs (e.g., WAY-326679) makes it ideal for campaigns prioritizing neutral, high-permeability leads.

Metabolic Stability Probing in Oxadiazole Series

As a methanesulfonyl-substituted oxadiazole, 886910-02-7 is chemically more stable than its methylsulfanyl analog, CAS 896352-02-6 [1]. It is the preferred compound for in vitro metabolic stability assays (e.g., microsomal incubation) to establish a baseline for the sulfone series, avoiding the rapid oxidative metabolism that plagues sulfide analogs. This allows researchers to deconvolute intrinsic activity from pharmacokinetic artifacts.

Negative Control or Specificity Probe for Nitro/Halogenated Oxadiazole Leads

Given that some of the most potent published anti-inflammatory oxadiazole leads contain nitro or chloro substituents (e.g., C4 and C7 from Singh et al.) [1], 886910-02-7 can act as a structurally matched negative control with a very different electronic character. It is a critical procurement choice for testing the electrophile- or halogen-specific contributions to cellular activity, a common source of false positives in phenotypic screens.

Application
Selection Property
Validation Focus
Fragment / focused library design (kinase, HDAC‑like targets)
Neutral sulfone scaffold with H‑bond acceptor capacity
SAR exploration, target engagement assays
In vitro metabolic stability probing
Sulfone oxidation state resistant to rapid metabolism
Microsomal stability comparison vs. sulfide analog
Negative control for nitro/halogenated oxadiazole leads
Electronically distinct from electrophilic nitro/chloro series
Phenotypic screen false‑positive mitigation
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